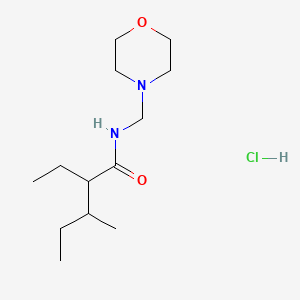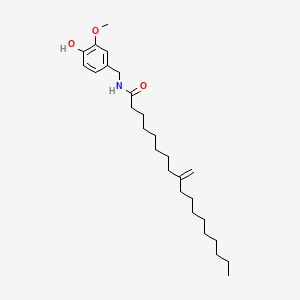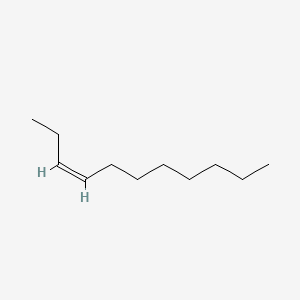
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of dimethylamino groups and the esterification of butanedioic acid. Common reagents used in these reactions include dimethylamine, phenol derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biochemical pathways and exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Butanedioic acid, dimethyl ester
- 2-(Dimethylamino)ethyl methacrylate
- Phenoxyacetic acid derivatives
Uniqueness
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
特性
CAS番号 |
86819-19-4 |
|---|---|
分子式 |
C25H36Cl2N2O5 |
分子量 |
515.5 g/mol |
IUPAC名 |
4-[1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-26(2)17-22(32-25(30)16-15-24(28)29)18-31-23-8-6-5-7-20(23)12-9-19-10-13-21(14-11-19)27(3)4;;/h5-8,10-11,13-14,22H,9,12,15-18H2,1-4H3,(H,28,29);2*1H |
InChIキー |
UOWCWVIUCLJTSU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)OC(=O)CCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)










